Dihydro Flupentixol-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2/i14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMVCKAKBHVAL-QZPARXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling of Dihydro Flupentixol D4
Strategies for Deuterium (B1214612) Incorporation in Thioxanthene (B1196266) Scaffolds
The introduction of deuterium into the thioxanthene core of flupentixol can be achieved through various methods, broadly categorized as de novo synthetic routes or isotopic exchange methods. nih.govsnnu.edu.cn The choice of strategy often depends on the desired labeling pattern, the availability of deuterated starting materials, and the efficiency of the synthetic sequence.
De Novo Synthetic Routes for Deuterated Flupentixol Analogs
De novo synthesis involves constructing the molecule from simpler, isotopically labeled building blocks. nih.gov This approach offers precise control over the location of the deuterium atoms. For Dihydro Flupentixol-d4, a key deuterated intermediate is N-(2-Hydroxyethyl)piperazine-d4. scbt.com This labeled piperazine (B1678402) derivative can be reacted with a suitable thioxanthene precursor to introduce the deuterated side chain.
The synthesis of the thioxanthene core itself can also be adapted to incorporate deuterium. For instance, starting with deuterated aromatic precursors could lead to labeling on the thioxanthene ring system. However, the more common approach for this compound focuses on the piperazine side chain due to the commercial availability and synthetic accessibility of the required labeled intermediates.
Isotopic Exchange Methods for Deuteration (e.g., Hydrogen/Deuterium Exchange)
Isotopic exchange methods offer an alternative to de novo synthesis, allowing for the direct replacement of hydrogen with deuterium on an existing molecule. snnu.edu.cnresearchgate.net These methods can be particularly useful for late-stage deuteration. d-nb.info
Hydrogen-deuterium (H/D) exchange reactions can be catalyzed by various metals, such as palladium or iridium, often using deuterium oxide (D₂O) as the deuterium source. researchgate.netresolvemass.ca For thioxanthene scaffolds, photocatalytic methods have been developed for highly regioselective H/D exchange at α-thio C(sp³)-H bonds, utilizing a thioxanthone or anthraquinone (B42736) organic photocatalyst and D₂O. chemrxiv.org This method demonstrates high regioselectivity, avoiding deuterium incorporation at other positions. chemrxiv.org
While efficient, controlling the exact sites of exchange can be challenging, and these methods may lead to a mixture of isotopologues with varying numbers of deuterium atoms. researchgate.netd-nb.info Therefore, for producing a specifically labeled compound like this compound, de novo synthesis is often the preferred and more controlled route.
Precursor Compounds and Reaction Pathways for this compound Synthesis
The synthesis of this compound, as with its non-labeled counterpart, involves the condensation of a thioxanthene-derived intermediate with a piperazine side chain. google.com A common precursor for the thioxanthene core is 2-(trifluoromethyl)-9H-thioxanthen-9-one. jopcr.comjopcr.com
A general synthetic pathway can be outlined as follows:
Grignard Reaction: 2-(Trifluoromethyl)-9H-thioxanthen-9-one undergoes a Grignard reaction with a suitable propyl magnesium halide to introduce the three-carbon chain at the 9-position, forming an alcohol intermediate. jopcr.comjopcr.com
Dehydration: The resulting alcohol is dehydrated to form the exocyclic double bond, yielding a mixture of (E) and (Z) isomers of a thioxanthenylidene-propyl intermediate. jopcr.comjopcr.com
Condensation with Labeled Piperazine: This intermediate is then reacted with N-(2-Hydroxyethyl)piperazine-d4 to yield the final product, this compound, as a mixture of (E) and (Z) isomers. scbt.com
The chemical name for Flupentixol-d4 dihydrochloride (B599025) is 4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride. simsonpharma.com
Control of Stereochemistry and Isomeric Purity in Deuterated Analog Synthesis
Flupentixol exists as two geometric isomers, (E) and (Z), with the (Z)-isomer being the therapeutically active form. jopcr.comjopcr.com Consequently, controlling the stereochemistry during the synthesis is crucial. The dehydration step is a critical determinant of the final E/Z isomer ratio. jopcr.comjopcr.com
Research has shown that the choice of acid used in the dehydration of the alcohol intermediate significantly influences the isomeric ratio. jopcr.comjopcr.com For example, using hydrochloric acid, oxalic acid, or methanesulfonic acid has been found to favor the formation of the desired (Z)-isomer. jopcr.comjopcr.com Specifically, hydrochloric acid has been reported to yield Flupentixol with up to 89% of the (Z)-isomer. jopcr.com
The final product, this compound, is typically obtained as a mixture of (E) and (Z) isomers. simsonpharma.com The separation and quantification of these isomers can be achieved using techniques such as high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. hebmu.edu.cn The isomeric purity is a critical quality attribute for the use of this compound in regulated studies.
Analytical Methodologies for Dihydro Flupentixol D4 Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the structural elucidation of organic molecules. For deuterated compounds like Dihydro Flupentixol-d4, these techniques are adapted to provide detailed information on the location and extent of deuterium (B1214612) labeling.
Mass Spectrometry (MS) Techniques for Isotopic Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds, providing precise information on isotopic enrichment and confirming molecular weight. clearsynth.comrsc.org
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the isotopic purity and deuterium content of labeled compounds. nih.gov It allows for the accurate mass measurement of the molecule and its various isotopologues. By analyzing the full scan mass spectrum, the relative abundance of the ions corresponding to the deuterated compound (e.g., d₄) and its less-deuterated counterparts (d₀, d₁, d₂, d₃) can be determined. nih.gov This data allows for the calculation of the percentage of isotopic enrichment. rsc.org
Combining liquid chromatography with electrospray ionization HRMS (LC-ESI-HRMS) provides a powerful strategy for evaluating both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org The chromatographic separation ensures that the analysis is performed on a pure compound, free from impurities that could interfere with the mass spectrum. This approach has been successfully used to determine the isotopic purity of various commercially available deuterated compounds. rsc.org The advantages of using ESI-HRMS include high sensitivity, rapid analysis, and very low sample consumption. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting pieces. longdom.org This process, often involving collision-induced dissociation (CID), provides a fragmentation fingerprint that is characteristic of the parent molecule. nih.gov For this compound, MS/MS analysis is crucial for confirming the presence and location of the deuterium labels.
In a typical MS/MS experiment, the this compound molecule is first ionized, often using electrospray ionization (ESI), and the resulting precursor ion is selected. nih.gov This precursor ion is then subjected to fragmentation, and the resulting product ions are detected. The mass-to-charge ratios (m/z) of these fragments provide detailed structural information. For instance, a study on the related compound Flupentixol-d4 identified a precursor ion at m/z 439.3 and a specific product ion at m/z 132.0. nih.gov The fragmentation pathways can be complex, involving losses of specific functional groups. For example, studies on similar compounds have shown losses of moieties like the serine group in phosphatidylserine. nih.gov The comparison of the fragmentation pattern of this compound with its non-deuterated counterpart allows for the precise determination of which fragments retain the deuterium labels, thus confirming the isotopic substitution. core.ac.uk
Table 1: Illustrative MS/MS Fragmentation Data for a Deuterated Analog
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 439.3 | 132.0 | ESI+ | nih.gov |
| Data for Flupentixol-d4, illustrative for a deuterated thioxanthene (B1196266) derivative. |
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for separating this compound from impurities, including its non-deuterated form and any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. walshmedicalmedia.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. iajps.com This method utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. iajps.comuantwerpen.be The separation is based on the differential partitioning of the analyte between the two phases.
The development of a robust HPLC method involves optimizing several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength. For instance, methods for the parent compound Flupentixol have utilized C18 columns with mobile phases consisting of mixtures of methanol (B129727) or acetonitrile (B52724) and a buffer, with detection often performed using a UV detector. iajps.cominnovareacademics.in
A significant challenge in the analysis of compounds like this compound is the separation of isomers. walshmedicalmedia.comnih.gov HPLC, particularly with the use of chiral stationary phases (CSPs), is a powerful tool for separating enantiomers. mdpi.com Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. nih.gov The effectiveness of the separation is evaluated by parameters such as the resolution between peaks and the tailing factor. nih.gov
Table 2: Example HPLC Method Parameters for Related Compounds
| Parameter | Condition | Reference |
| Column | C18 or C8 | iajps.comuantwerpen.beinnovareacademics.in |
| Mobile Phase | Acetonitrile/Methanol and buffer | iajps.cominnovareacademics.in |
| Detection | UV | iajps.cominnovareacademics.in |
| General parameters based on methods for Flupentixol and other neuropsychotropic drugs. |
Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds. icpms.cz While this compound itself may not be sufficiently volatile for direct GC analysis, the technique is highly relevant for the analysis of its potential volatile deuterated metabolites. nih.gov In many cases, derivatization is employed to increase the volatility and thermal stability of the analytes. nih.gov For instance, silylation is a common derivatization technique used in metabolomics to make compounds amenable to GC analysis. nih.gov
The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nih.gov The choice of the stationary phase is critical for achieving good separation. nih.gov The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. asme.org The use of deuterated internal standards is a common practice in quantitative GC analysis to improve accuracy and precision. asme.org
Table 3: General GC Parameters for Volatile Metabolite Analysis
| Parameter | Description | Reference |
| Column | Capillary column with a specific stationary phase | nih.gov |
| Derivatization | Often required to increase volatility (e.g., silylation) | nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | francis-press.com |
| General principles for the GC analysis of deuterated compounds. |
Hyphenated techniques, which combine a separation method with a detection method, offer the most comprehensive approach to the analysis of this compound. saapjournals.orgresearchgate.netsaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely used for the analysis of pharmaceutical compounds in complex matrices. nih.govresearchgate.netresearchgate.net These techniques combine the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. saspublishers.com For this compound, LC-MS/MS allows for its separation from other components in a sample, followed by its unambiguous identification and quantification based on its specific precursor-to-product ion transitions. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for the analysis of volatile deuterated metabolites. asme.orgnih.govresearchgate.net It combines the separation power of GC with the identification capabilities of mass spectrometry. saapjournals.org The use of deuterated derivatizing agents can also be employed to create internal standards for quantitative analysis. nih.gov The resulting mass spectra provide a wealth of structural information, aiding in the confident identification of the analytes. asme.org
Table 4: Overview of Hyphenated Analytical Techniques
| Technique | Separation Principle | Detection Principle | Key Advantage |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and specificity for non-volatile compounds |
| GC-MS | Gas Chromatography | Mass Spectrometry | Excellent for volatile compounds and provides detailed structural information |
| Source: General knowledge from multiple references. |
Role of Dihydro Flupentixol D4 in Quantitative Analysis and As Internal Standard
Application of Deuterated Analogs in Quantitative Analytical Method Development
The use of deuterated analogs as internal standards is a well-established practice in quantitative analysis, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czmdpi.com The fundamental principle behind using a deuterated analog is that it is chemically identical to the analyte of interest, but with a different mass due to the substitution of hydrogen atoms with deuterium (B1214612). This subtle change allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both compounds behave almost identically during the analytical process.
Deuterated standards are considered the gold standard for internal standards in LC-MS bioanalysis for several key reasons: scispace.com
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. By measuring the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate quantification. lcms.cz
Compensation for Procedural Variability: During sample preparation, steps such as liquid-liquid extraction, solid-phase extraction, and evaporation can lead to analyte loss. A deuterated internal standard, added to the sample at the beginning of the process, experiences the same degree of loss as the analyte. This ensures that the final analyte/internal standard ratio remains constant, correcting for inconsistencies in sample handling and recovery. scispace.com
Co-elution: In liquid chromatography, the deuterated standard typically co-elutes with the unlabeled analyte or has a very similar retention time. uci.edu This is crucial because it means both compounds enter the mass spectrometer's ion source at the same time, ensuring they are subjected to the same matrix and ionization conditions.
The development of analytical methods using deuterated analogs involves careful selection of the internal standard and optimization of the LC-MS/MS parameters. lcms.czrjptonline.org The goal is to achieve a robust method where the deuterated standard can reliably track and correct for any analytical variability. lcms.cz
Dihydro Flupentixol-d4 as an Internal Standard in Bioanalytical Assays
This compound is specifically designed to be an ideal internal standard for the quantification of Dihydro Flupentixol in biological matrices. Its structural similarity and mass difference make it perfectly suited for isotope dilution mass spectrometry, a powerful technique for achieving high accuracy and precision.
Developing a bioanalytical method that utilizes this compound as an internal standard involves a systematic process of optimizing both the chromatographic separation and the mass spectrometric detection. rjptonline.org
The typical workflow includes:
Tuning of Mass Spectrometer: The first step is to infuse Dihydro Flupentixol and this compound separately into the mass spectrometer to determine the optimal precursor and product ions for each compound. This is done in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. rjptonline.org The instrument parameters, such as collision energy and declustering potential, are optimized to achieve the strongest signal.
Chromatographic Separation: A suitable liquid chromatography method is developed to separate the analyte from other endogenous components in the biological matrix. This typically involves selecting the appropriate column (e.g., C18) and mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile). rjptonline.orgnih.gov The goal is to achieve a sharp, symmetrical peak shape and a retention time that minimizes interference from the matrix.
Sample Preparation: A robust extraction procedure is developed to isolate the analyte and internal standard from the biological sample. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. rjptonline.orgnih.gov A known amount of this compound is added to all samples, calibrators, and quality control (QC) samples before extraction begins.
The final method ensures that this compound effectively mimics the behavior of Dihydro Flupentixol throughout the entire analytical process, from extraction to detection.
Once a bioanalytical method is developed, it must undergo rigorous validation to ensure it is reliable for its intended purpose. Regulatory bodies like the FDA provide guidelines for bioanalytical method validation, which includes the assessment of several key parameters. rjptonline.org The use of a deuterated internal standard like this compound is instrumental in meeting the stringent acceptance criteria for these parameters. researchgate.net
The core validation parameters include:
Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrument's response. The method's linearity is evaluated by analyzing a series of calibration standards over a specified concentration range. researchgate.net The relationship is typically assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration and applying a linear regression.
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | Typically ≥ 0.99 rjptonline.org |
| Calibration Curve | Response ratio vs. concentration |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nyc.govwjarr.com The LOQ is a critical parameter as it defines the lower end of the assay's usable range. researchgate.net
| Parameter | Typical Acceptance Criteria |
| Precision at LOQ | Coefficient of Variation (CV) should not exceed 20% wjarr.com |
| Accuracy at LOQ | Mean concentration should be within ±20% of the nominal value rjptonline.orgwjarr.com |
Precision and Accuracy: These parameters are assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). nih.gov Precision measures the closeness of repeated measurements (expressed as %CV), while accuracy measures how close the measured value is to the true value (expressed as % bias or relative error). wjarr.com
| Quality Control Level | Precision (%CV) | Accuracy (% Bias) |
| Low QC | ≤ 15% | Within ±15% |
| Medium QC | ≤ 15% | Within ±15% |
| High QC | ≤ 15% | Within ±15% |
| (Based on typical bioanalytical method validation guidelines) wjarr.com |
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of the assay by compensating for analytical variations. scispace.com This ensures that the quantitative data generated is reliable and can be confidently used for pharmacokinetic studies and other clinical applications.
Kinetic Isotope Effects and Metabolic Stability of Deuterated Flupentixol Analogs
Theoretical Framework of Kinetic Isotope Effects in Drug Metabolism
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.orgwikipedia.org In drug metabolism, the primary KIE is of particular interest. This effect arises when the bond to the isotopically substituted atom is cleaved during the rate-determining step of the reaction. libretexts.org
The theoretical basis for the KIE is rooted in quantum mechanics and transition state theory. wikipedia.orgnih.gov The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. princeton.eduepfl.ch A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond because deuterium (B1214612) is approximately twice as heavy as hydrogen. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. libretexts.orgtaylorandfrancis.com
When a C-H bond cleavage is the rate-limiting step in a drug's metabolism, substituting hydrogen with deuterium can significantly slow down this process. taylorandfrancis.comnih.gov This phenomenon is the foundation for using deuteration to improve a drug's metabolic stability, potentially leading to a longer half-life, increased systemic exposure, and a more favorable dosing regimen. ingenza.com
Table 1: Comparison of Hydrogen and Deuterium Properties
| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication for KIE |
|---|---|---|---|
| Symbol | H | D | - |
| Neutrons | 0 | 1 | Increased mass |
| Relative Mass | ~1 | ~2 | Stronger C-D bond |
| Zero-Point Energy | Higher | Lower | Higher activation energy for C-D cleavage |
| Bond Strength (e.g., C-X) | Weaker | Stronger | Slower reaction rate for C-D cleavage |
Deuterium Isotope Effects on Carbon-Hydrogen Bond Cleavage Pathways
The cleavage of a C-H bond is a common and often rate-limiting step in the oxidative metabolism of many drugs, frequently catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The mechanism typically involves the abstraction of a hydrogen atom. nih.gov When deuterium is substituted for hydrogen at such a metabolic "soft spot," the rate of this cleavage can be reduced. acs.org
Impact of Deuteration on Metabolic Hotspots within the Flupentixol Structure
Flupentixol, a thioxanthene (B1196266) derivative, undergoes extensive metabolism in the liver. nih.govdrugbank.com The primary metabolic pathways include:
Sulfoxidation: Oxidation of the sulfur atom in the thioxanthene ring system.
N-dealkylation: Removal of the alkyl group from the piperazine (B1678402) side chain. drugbank.com
Glucuronidation: Conjugation with glucuronic acid. drugbank.com
Table 2: Potential Metabolic Outcomes of Flupentixol Deuteration
| Compound | Metabolic Pathway | Expected Rate | Potential Pharmacokinetic Consequence |
|---|---|---|---|
| Flupentixol | N-dealkylation (at ethyl side-chain) | Normal | Formation of N-dealkylated metabolites |
| Dihydro Flupentixol-d4 | N-dealkylation (at deuterated ethyl side-chain) | Slower (due to KIE) | Reduced formation of N-dealkylated metabolites; potentially increased half-life of parent drug |
| Flupentixol / this compound | Sulfoxidation | Unchanged (no C-H cleavage) | This pathway is not expected to be affected by the specified deuteration |
| Flupentixol / this compound | Glucuronidation | Unchanged (no C-H cleavage) | This pathway is not expected to be affected by the specified deuteration |
Modulation of Enzymatic Reactions by Deuterium Substitution
The substitution of hydrogen with deuterium provides a powerful method to modulate the outcomes of enzyme-catalyzed reactions without altering the fundamental pharmacological properties of the molecule. ingenza.com Because deuterium and hydrogen are electronically similar, a deuterated drug typically retains the same affinity and selectivity for its biological targets as its non-deuterated counterpart.
The primary consequence of deuteration is the slowing of specific metabolic reactions, as dictated by the KIE. nih.gov This modulation can lead to several beneficial changes in a drug's pharmacokinetic profile:
Increased Half-Life: By slowing the rate of metabolic clearance, the drug remains in the body for a longer period. enamine.net
Reduced Metabolite-Mediated Toxicity: If a specific metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of that metabolism can shunt the process towards other, non-toxic pathways, thereby improving the drug's safety profile. nih.gov
Improved Therapeutic Profile: A more stable and predictable pharmacokinetic profile can lead to less frequent dosing and reduced inter-patient variability.
This strategy has been successfully employed, leading to the development and approval of deuterated drugs like deutetrabenazine, which offers an improved side-effect profile compared to its non-deuterated parent compound. acs.org
Isotope Effects on Acid-Base Equilibria of Deuterated Analogs
Beyond kinetic effects, isotopic substitution can also influence the equilibrium properties of a molecule, such as its acidity or basicity (pKa), which is known as an equilibrium isotope effect (EIE). rutgers.edu Generally, acids are observed to be slightly weaker in deuterium oxide (D₂O) than in water (H₂O). nist.gov
This effect on pKa arises from two main factors:
Intrinsic Isotope Effect: This is related to the difference in zero-point energy between the protonated and deuterated forms of the acid or base. nih.gov
Medium Isotope Effect: This stems from differences in the solvation energies and hydrogen/deuterium bonding interactions between the solute and the solvent (H₂O vs. D₂O). nih.gov
For amine-containing compounds like this compound, deuteration can subtly alter the basicity of the nitrogen atoms in the piperazine ring. researchgate.net The C-D bond is slightly less electron-donating than the C-H bond. princeton.edu This small change in inductive effect can lead to a minor decrease in the basicity (a slight increase in the pKa of the conjugate acid) of the nearby amine. acs.orgacs.org
While these changes in pKa are typically small (often less than 0.1 pKa units), they could potentially influence properties such as solubility and receptor binding interactions, where the protonation state of an amine is critical. stereoelectronics.org However, in the context of drug metabolism, the kinetic isotope effect on C-D bond cleavage is generally a much more significant and impactful consequence of deuteration than the equilibrium isotope effect on acid-base properties. enamine.net
In Vitro Metabolic Investigations of Deuterated Flupentixol Analogs
Design of In Vitro Metabolism Studies with Deuterated Compounds
In vitro metabolism studies are fundamental to characterizing the metabolic fate of new chemical entities, including deuterated analogs like Dihydro Flupentixol-d4. The primary goal of these studies is to identify metabolic pathways, characterize the resulting metabolites, and assess the compound's metabolic stability.
The design of such studies typically involves incubating the test compound with a biologically relevant hepatic system. Commonly used systems include:
Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for a majority of Phase I oxidative metabolic reactions.
Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of metabolic pathways, including conjugation reactions like glucuronidation.
A typical experimental setup involves incubating this compound with either human or animal-derived liver microsomes or hepatocytes. The incubation mixture is fortified with necessary co-factors, such as NADPH for CYP450-mediated reactions and UDPGA for glucuronidation reactions. The incubations are carried out over a time course, and samples are taken at various intervals. The reaction is then quenched, and the samples are analyzed using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS). This allows for the separation, detection, and structural elucidation of the parent compound and its various deuterated metabolites.
Identification of Deuterated Metabolites in Hepatic Systems
The metabolism of the parent, non-deuterated compound, Flupentixol, has been established to occur primarily in the liver through three main pathways: sulfoxidation, N-dealkylation of the side chain, and glucuronic acid conjugation. drugbank.comtaylorandfrancis.com In vitro investigations with this compound would be designed to identify the deuterated versions of the metabolites formed through these pathways.
Sulfoxidation is a common metabolic pathway for compounds containing a sulfur atom, such as the thioxanthene (B1196266) core of Flupentixol. This Phase I oxidative reaction, catalyzed by CYP450 enzymes, converts the sulfide (B99878) in the thioxanthene ring to a sulfoxide (B87167). As this metabolic process does not involve the cleavage of a carbon-hydrogen bond on the piperazine (B1678402) side chain where deuteration in this compound is presumed to be located, the formation of the deuterated sulfoxide metabolite is expected to proceed at a rate comparable to that of the non-deuterated parent compound. The resulting metabolite, this compound sulfoxide, would be readily identifiable by a characteristic mass shift in mass spectrometry analysis.
N-dealkylation is another major Phase I metabolic pathway for Flupentixol, involving the removal of the hydroxyethyl (B10761427) group from the piperazine side chain. drugbank.comtaylorandfrancis.com This process is typically initiated by CYP450-mediated oxidation of the carbon atom adjacent to the nitrogen. If the deuterium (B1214612) atoms in this compound are positioned on this side chain, the cleavage of the carbon-deuterium (C-D) bond would be the rate-limiting step. Due to the kinetic isotope effect, the C-D bond is stronger and broken more slowly than a corresponding carbon-hydrogen (C-H) bond. Consequently, the rate of N-dealkylation for this compound is anticipated to be significantly reduced compared to Flupentixol. This would lead to a lower formation rate of the deuterated N-dealkylated metabolite.
Glucuronidation is a key Phase II conjugation reaction that enhances the water solubility of drugs and facilitates their excretion. nih.govnih.govlongdom.org For Flupentixol, the terminal hydroxyl group on the side chain is a primary site for glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety. drugbank.comtaylorandfrancis.com Similar to sulfoxidation, this process does not involve the cleavage of C-H bonds at the sites of deuteration. Therefore, it is expected that this compound would undergo glucuronidation to form this compound-glucuronide at a rate similar to its non-deuterated counterpart.
Comparative Metabolic Stability Assays (Deuterated vs. Non-deuterated)
Comparative metabolic stability assays are crucial for quantifying the benefit of deuteration. mdpi.comnih.gov In these experiments, both this compound and non-deuterated Flupentixol are incubated under identical conditions with a hepatic system, typically liver microsomes. The rate of disappearance of each parent compound is monitored over time.
The primary endpoints of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated analog indicate improved metabolic stability. nih.govresearchgate.net Based on the known dealkylation pathway of Flupentixol, it is hypothesized that this compound would exhibit significantly greater metabolic stability.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Flupentixol | 25 | 27.7 |
| This compound | 70 | 9.9 |
Influence of Deuteration on Metabolite Formation Rates and Profiles
In the case of this compound, a reduced rate of formation for the N-dealkylated metabolite is the primary anticipated outcome. Consequently, the relative amounts of metabolites formed via sulfoxidation and glucuronidation could increase in comparison to the metabolic profile of non-deuterated Flupentixol. An in vitro study would quantify the formation of each major metabolite over time, providing a clear profile of how deuteration redirects the metabolic fate of the parent molecule.
| Metabolite | Flupentixol (% of Total Metabolites) | This compound (% of Total Metabolites) |
|---|---|---|
| N-dealkyl Metabolite | 55% | 20% |
| Sulfoxide Metabolite | 30% | 45% |
| Glucuronide Conjugate | 15% | 35% |
Preclinical Pharmacokinetic and Disposition Studies of Deuterated Flupentixol Analogs in Animal Models
Study Design for Preclinical Pharmacokinetic Assessment in Animal Models
Preclinical pharmacokinetic (PK) studies for antipsychotic drugs like Flupentixol are typically designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies are fundamental in predicting human pharmacokinetics and informing clinical trial design.
Standard preclinical study designs involve administering the compound to animal models, most commonly rodents (rats) and non-rodents (dogs), via different routes, including oral (p.o.) and intravenous (i.v.) administration lundbeck.comnih.govnih.gov. Blood samples are collected at various time points to determine the plasma concentration of the drug over time. For long-acting injectable formulations, such as Flupentixol Decanoate, studies are designed to assess the slow release from the injection site and the resulting prolonged duration of action lundbeck.comnbinno.com.
For a deuterated analog like Dihydro Flupentixol-d4, the study design would be similar. Comparative PK studies would be essential, directly comparing the profile of the deuterated compound against its non-deuterated parent, Flupentixol. Such studies aim to identify any alterations in metabolism, clearance, and exposure due to the kinetic isotope effect nih.govnih.gov. The kinetic isotope effect refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes nih.gov. Replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve breaking this bond nih.gov.
Systemic Exposure and Bioavailability in Animal Models
Systemic exposure and bioavailability of Flupentixol have been evaluated in animal models. Following oral administration in rats, Flupentixol is absorbed from the gastrointestinal tract lundbeck.com. However, the oral bioavailability is known to be incomplete, partly due to first-pass metabolism in the liver researchgate.net. In humans, the oral bioavailability is approximately 40% drugbank.comnih.gov. Studies in rats and dogs using the long-acting intramuscular depot formulation, Flupentixol Decanoate, show a slow release from the injection site, with peak plasma concentrations reached between 4 and 7 days post-injection lundbeck.com.
The introduction of deuterium (B1214612) at specific sites of metabolic activity in this compound could significantly alter its systemic exposure. By slowing down the rate of metabolism (the deuterium kinetic isotope effect), deuteration can lead to:
Increased Bioavailability: Reduced first-pass metabolism can result in a higher proportion of the orally administered drug reaching systemic circulation.
Table 1: Key Pharmacokinetic Parameters for Flupentixol in Animal Models Data for the parent compound Flupentixol. Specific data for this compound is not publicly available.
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Oral LD50 | Rat | 791 mg/kg | drugbank.com |
| Intravenous LD50 | Rat | 37 mg/kg | drugbank.com |
| Oral LD50 | Mouse | 423 mg/kg | drugbank.com |
| Apparent Volume of Distribution (Vd) | Human | ~14.1 L/kg | lundbeck.comdrugbank.com |
Click on the headers to sort the table.
Distribution Patterns of Deuterated Flupentixol Analogs in Animal Tissues
Studies with radiolabeled Flupentixol in animal models have shown that the drug distributes widely into various tissues. The highest concentrations of Flupentixol are typically found in the lungs, liver, and spleen, with lower concentrations found in the brain and blood lundbeck.comdrugbank.com. The apparent volume of distribution is large (approximately 14.1 L/kg), indicating extensive tissue distribution lundbeck.comdrugbank.com.
The tissue distribution of this compound is expected to be broadly similar to that of its non-deuterated counterpart, as deuteration is a subtle chemical modification that generally does not significantly alter physicochemical properties like lipophilicity or pKa, which govern tissue distribution researchgate.netscienceopen.com. However, if deuteration alters the rate at which the drug is metabolized within specific tissues, it could lead to changes in local drug concentrations. For a drug to be distributed to tissues, it must be available in its free, unbound form in the plasma researchgate.net. Any changes in plasma protein binding could also indirectly influence tissue distribution.
Elimination and Excretion Profiles in Animal Models
The elimination of Flupentixol occurs primarily through metabolism in the liver. The main metabolic pathways include sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation, resulting in pharmacologically inactive metabolites lundbeck.comdrugbank.com. The excretion of these metabolites occurs through both renal (urine) and fecal routes, with fecal excretion being the predominant pathway lundbeck.comdrugbank.comnih.gov. In rats, hydrophilic metabolites like sulfoxides and glucuronides are excreted in the urine, while more lipophilic compounds, including unchanged Flupentixol and dealkyl-flupentixol, are excreted in the feces lundbeck.com.
Deuteration in this compound could alter this profile by slowing the rate of formation of certain metabolites. If the deuterated positions are sites of primary metabolic attack (e.g., N-dealkylation), the formation of the corresponding metabolites would be reduced nih.govnih.gov. This could potentially shift the balance of excretion, possibly leading to a higher proportion of the drug being excreted unchanged or favoring alternative metabolic pathways not affected by deuteration nih.gov.
Influence of Deuteration on Pharmacokinetic Parameters in Animal Models (e.g., half-life, clearance)
The elimination half-life of oral Flupentixol is approximately 35 hours, while the depot injection has a much longer apparent half-life of about 3 weeks, reflecting its slow release rate lundbeck.comdrugbank.com. Systemic clearance, which measures the efficiency of drug removal from the body, is reported to be around 0.29 L/min lundbeck.comdrugbank.com.
Deuteration is specifically employed as a strategy to favorably modify these parameters nih.govnih.gov. The primary goal is often to decrease the rate of metabolic clearance, which can have several beneficial effects:
Increased Half-Life (t½): By reducing the rate of metabolism, the drug remains in the body for a longer period, extending its half-life scienceopen.com.
Reduced Clearance (Cl): A slower metabolic breakdown results in lower systemic clearance nih.gov.
These changes can lead to a more stable plasma concentration, potentially allowing for lower or less frequent dosing to achieve the same therapeutic effect nih.gov. Preclinical studies on other deuterated drugs have demonstrated these effects; for example, deuterated tamoxifen showed a significantly longer half-life and lower clearance compared to tamoxifen in rats scienceopen.com.
Assessment of Plasma Protein Binding in Deuterated Analogs
Flupentixol is highly bound to plasma proteins, with a binding percentage of about 99% lundbeck.comdrugbank.com. This high degree of binding means that only a small fraction of the drug in the blood is free (unbound) and available to distribute into tissues and exert its pharmacological effect researchgate.netderangedphysiology.com. The primary binding protein for many drugs is albumin derangedphysiology.commdpi.com.
The effect of deuteration on plasma protein binding is generally considered to be minimal researchgate.net. The forces that govern drug-protein interactions (such as hydrophobic and electrostatic interactions) are not substantially altered by the substitution of hydrogen with deuterium mdpi.com. Therefore, the plasma protein binding of this compound is expected to be very similar to that of Flupentixol. However, any assessment would still require experimental verification using standard in vitro methods like equilibrium dialysis or ultrafiltration to confirm this assumption mdpi.comsemanticscholar.org.
Computational and Molecular Modeling Studies of Deuterated Flupentixol Analogs
In Silico Approaches for Predicting Deuterium (B1214612) Effects on Molecular Interactions
In silico methods are pivotal for predicting the consequences of replacing hydrogen with deuterium. The primary influence of deuteration is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve C-H bond cleavage. researchgate.net
Advanced computational models are employed to simulate these effects:
Quantum Mechanics (QM) Calculations: These methods can be used to calculate the vibrational frequencies of C-H and C-D bonds. The difference in zero-point energy between these bonds is a fundamental determinant of the KIE. By modeling the transition state of a metabolic reaction, QM can provide a quantitative prediction of the reaction rate reduction upon deuteration.
Molecular Modeling and Isotope Effects: The substitution of protium (B1232500) with deuterium leads to subtle changes in molecular properties beyond bond strength. Due to its larger mass, deuterium has a smaller vibrational amplitude, which can result in slightly lower average molecular volumes and altered polarizabilities for bonds involving deuterium. cchmc.org These subtle structural changes can influence noncovalent interactions, such as van der Waals forces and hydrogen bonding, which are critical for ligand-receptor binding. nih.gov Computational tools can model these minor geometric and electronic perturbations to predict their impact on intermolecular interactions. cchmc.org
These predictive approaches help identify the most promising sites for deuteration to enhance a drug's metabolic profile without negatively affecting its interaction with its biological target. alfa-chemistry.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights that static docking models cannot. researchgate.net For Dihydro Flupentixol-d4, MD simulations can be used to:
Assess Binding Stability: An MD simulation can be run on the ligand-receptor complex predicted by docking. By simulating the movements of all atoms over a period of nanoseconds to microseconds, researchers can assess the stability of the ligand in the binding pocket and the persistence of key intermolecular interactions. chemrxiv.org
Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the receptor's conformation changes upon binding of the deuterated ligand and how the ligand itself adapts its shape within the binding site. researchgate.netresearchgate.net
Explore Water Molecule Roles: MD simulations explicitly model solvent molecules, allowing for the study of water's role in mediating ligand-protein interactions, which can be a critical factor in binding affinity. researchgate.net
The integration of MD simulations with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become a powerful approach. nih.govnih.gov HDX-MS measures the rate of deuterium exchange on the protein backbone, providing data on its solvent accessibility and dynamics. nih.govacs.org MD simulations can then be used to generate atomic-level models that explain the experimental HDX-MS data, revealing how ligand binding—and potentially, deuteration—alters the protein's conformational dynamics. chemrxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For a series of deuterated analogs of flupentixol, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.
The process involves:
Data Set Preparation: A training set of molecules with known biological activities (e.g., Ki values for receptor binding) is assembled. This would include the parent compound and various deuterated analogs.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic fields). pharmacy180.com
Model Building: Statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest) are used to build a model that correlates the descriptors with biological activity. youtube.com
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
For deuterated analogs, specific descriptors related to the isotopic substitution could be included. QSAR models are particularly valuable in medicinal chemistry for prioritizing which analogs to synthesize and test. youtube.com Studies on related thioxanthene (B1196266) derivatives have successfully used QSAR to correlate structural features with activities like antitumor effects, demonstrating the applicability of this approach to the flupentixol chemical class. nih.govacs.orgnih.gov
Predictive Models for Pharmacokinetic Parameters from Chemical Structure
Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the drug discovery process is crucial to avoid late-stage failures. nih.govresearchgate.net In silico ADME models use the chemical structure of a compound, such as this compound, to predict its pharmacokinetic behavior. nih.govpharmajen.com
The primary goal of deuteration is often to alter metabolism. semanticscholar.org Predictive models can help assess the potential impact:
Metabolic Stability Prediction: Models can identify likely sites of metabolism (soft spots) on a molecule that are susceptible to enzymatic attack, particularly by cytochrome P450 enzymes. mdpi.com By comparing predictions for the parent compound and its deuterated analog, researchers can estimate the potential for improved metabolic stability due to the KIE.
Physicochemical Property Prediction: Models predict fundamental properties like solubility, lipophilicity (logP), and plasma protein binding from the structure. Deuteration typically has a minimal effect on these properties, but in silico models can confirm this.
These predictive tools are essential components of modern deuterated drug design, enabling a more efficient and targeted approach to developing molecules with improved pharmacokinetic properties. alfa-chemistry.comsrce.hr
Q & A
Q. How can researchers confirm the structural integrity of Dihydro Flupentixol-d4 in experimental settings?
To validate the structural identity of deuterated compounds like this compound, a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is essential. For NMR, compare deuterium incorporation ratios (e.g., via <sup>2</sup>H-NMR) against non-deuterated Flupentixol analogs to confirm isotopic purity . HRMS should resolve the molecular ion cluster (e.g., [M+H]<sup>+</sup>) with a mass shift of +4 Da, consistent with four deuterium atoms. Cross-reference spectral data with pharmacopeial standards, such as the British Pharmacopoeia guidelines for Flupentixol dihydrochloride, to ensure alignment with certified reference materials .
Q. What are the standard protocols for quantifying this compound in biological matrices?
Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Key steps include:
- Sample preparation : Protein precipitation using acetonitrile or methanol, followed by solid-phase extraction to isolate the analyte .
- Chromatography : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate this compound from endogenous compounds .
- Detection : Monitor deuterium-specific transitions (e.g., m/z 436 → 165 for this compound) to avoid interference from non-deuterated metabolites . Calibration curves should span 1–500 ng/mL, with deuterated internal standards (e.g., Flupentixol-d8) to correct for matrix effects .
Advanced Research Questions
Q. How should researchers design experiments to assess the binding kinetics of this compound to dopamine receptors?
A rigorous design requires:
- Variable control : Define independent variables (e.g., receptor subtype, temperature) and dependent variables (e.g., dissociation constant, Kd). Use radioligand displacement assays with [<sup>3</sup>H]spiperone as a competitive tracer .
- Data validation : Replicate experiments across multiple cell lines (e.g., HEK293 expressing D2 receptors) to confirm receptor specificity. Apply statistical models (e.g., one-way ANOVA) to compare binding affinities under varying pH or ionic conditions .
- Ethical alignment : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by justifying receptor selectivity studies in the context of antipsychotic drug development .
Q. What strategies mitigate isotopic interference in mass spectrometry when using deuterated compounds like this compound?
Deuterium exchange or "isotopic scrambling" can occur during ionization, leading to false signals. Mitigation strategies include:
- Chromatographic optimization : Extend run times or use hydrophilic interaction liquid chromatography (HILIC) to resolve deuterated and non-deuterated species .
- Stability testing : Pre-screen solvent compatibility (e.g., avoid D2O if labile deuterium is present) and storage conditions (e.g., -80°C in argon-purged vials) to prevent isotopic exchange .
- Data analysis : Apply deconvolution algorithms to distinguish isotopic patterns and validate using synthetic deuterated analogs with known purity (>98%) .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
Discrepancies in half-life or bioavailability often arise from methodological variability. To address this:
- Meta-analysis : Pool data from studies using standardized administration routes (e.g., intravenous vs. oral) and adjust for covariates like plasma protein binding .
- In vitro-in vivo correlation (IVIVC): Compare hepatic microsomal stability assays with clinical AUC (area under the curve) data to identify metabolism-related outliers .
- Error reporting : Quantify uncertainties in extraction recovery (e.g., ±15% CV) and ionization efficiency using quality control samples spiked into blank matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
